![molecular formula C27H31N3O3 B329548 N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide](/img/structure/B329548.png)
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminophenyl cyclohexylcarbamate with 2-aminobenzoxazole under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process is optimized for yield and purity, often requiring rigorous control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of N1-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-aminophenyl)benzoxazole: Shares the benzoxazole ring but lacks the cyclohexyl groups.
N-(2-aminophenyl)benzoxazole: Similar structure but with different substitution patterns on the benzoxazole ring.
Uniqueness
N~1~-(2-{3-[(cyclohexylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-cyclohexanecarboxamide is unique due to its dual cyclohexyl groups and the specific arrangement of functional groups.
Propriétés
Formule moléculaire |
C27H31N3O3 |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
N-[2-[3-(cyclohexanecarbonylamino)phenyl]-1,3-benzoxazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H31N3O3/c31-25(18-8-3-1-4-9-18)28-21-13-7-12-20(16-21)27-30-23-17-22(14-15-24(23)33-27)29-26(32)19-10-5-2-6-11-19/h7,12-19H,1-6,8-11H2,(H,28,31)(H,29,32) |
Clé InChI |
YYIKDLKCWXBHPQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)NC(=O)C5CCCCC5 |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)NC(=O)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


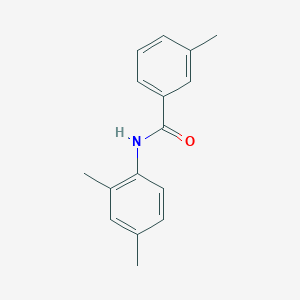
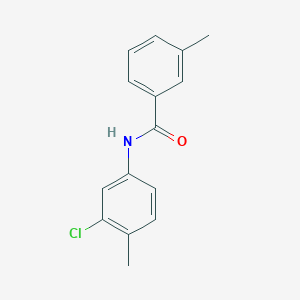
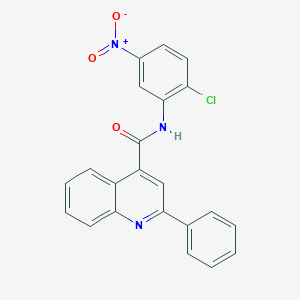
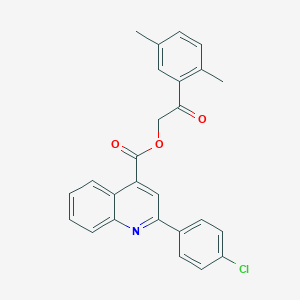
![3-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329472.png)
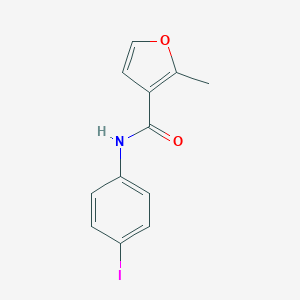
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B329474.png)
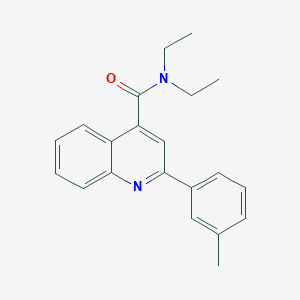
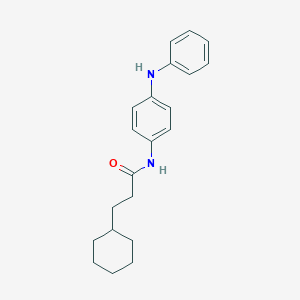
![Methyl 4-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B329479.png)
![2-(3,4-dimethylphenyl)-N-(3-{4-[3-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)propyl]piperazin-1-yl}propyl)quinoline-4-carboxamide](/img/structure/B329482.png)

![2-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B329485.png)
![3-chloro-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B329487.png)
